Zopolrestat - 110703-94-1

Zopolrestat

Catalog Number: EVT-406294
CAS Number: 110703-94-1
Molecular Formula: C19H12F3N3O3S
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zopolrestat (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid) [] is a potent, selective, and orally active aldose reductase inhibitor (ARI) [, ]. Initially developed by Pfizer for the treatment of diabetic complications [, ], Zopolrestat has been extensively studied for its potential role in mitigating the detrimental effects of hyperglycemia, particularly via the polyol pathway [, , , ]. It exhibits a strong affinity for the benzothiazole binding site on aldose reductase [, ].

Future Directions
  • Elucidating its role in cellular signaling pathways: Recent studies suggest a broader role for Zopolrestat in regulating cellular signaling events beyond polyol pathway inhibition, particularly in relation to lipid peroxidation products and inflammatory mediators [, ].
  • Developing combination therapies: Exploring the potential synergy between Zopolrestat and other therapeutic agents, particularly those targeting vascular dysfunction and inflammation, may yield improved treatment strategies [].
  • Investigating its potential applications in other disease states: Given its anti-inflammatory and antioxidant properties, Zopolrestat may hold promise for therapeutic intervention in other conditions beyond diabetic complications, such as neurodegenerative diseases and cancer [].

3,4-dihydro-4-oxo-3-(benzothiazolylmethyl)-1-phthalazineacetic acid (Compound 207)

Compound Description: This compound represents the parent structure of a novel series of 3,4-dihydro-4-oxo-3-(benzothiazolylmethyl)-1-phthalazineacetic acids, which were designed as potential aldose reductase inhibitors (ARIs). It demonstrated potent inhibition of human placental aldose reductase (IC50 = 1.9 x 10-8 M) and oral activity in reducing sorbitol accumulation in rat sciatic nerve [].

Relevance: This compound is a direct precursor to Zopolrestat and shares a similar structure, particularly the benzothiazole moiety. This structural similarity suggests that the benzothiazole group is crucial for binding to the aldose reductase enzyme. Zopolrestat was developed through further optimization of this parent structure, leading to enhanced potency both in vitro and in vivo [].

Sorbinil

Compound Description: Sorbinil is a spirohydantoin-type aldose reductase inhibitor (ARI) []. It has been investigated for its effects on lens myo-inositol influx and its ability to prevent diabetic complications [, , ].

Relevance: Sorbinil serves as a key comparative compound to Zopolrestat in various studies. These two inhibitors, while both targeting aldose reductase, belong to distinct structural classes, highlighting the diversity in potential ARI scaffolds. Studies comparing their effects help elucidate the structure-activity relationships within this drug class and reveal insights into potential binding mechanisms [, , , ].

CP-166,572

Compound Description: CP-166,572 is a specific inhibitor of sorbitol dehydrogenase (SDH), the second enzyme in the polyol pathway [].

Relevance: While Zopolrestat targets aldose reductase (the first enzyme in the polyol pathway), CP-166,572 targets SDH, making it a valuable tool for dissecting the individual contributions of these enzymes to the pathogenesis of diabetic complications. The use of both inhibitors in conjunction allows for a more comprehensive understanding of the polyol pathway's role in disease progression and highlights the potential for dual inhibition strategies [].

Alrestatin

Compound Description: Alrestatin is an aldose reductase inhibitor (ARI) [].

Relevance: Alrestatin, similar to Zopolrestat, targets aldose reductase, but its binding mechanism and structure differ significantly. Studying its interactions with various enzyme mutants helps define the specific amino acid residues crucial for inhibitor binding and highlights the complexities of designing effective ARIs [].

Tolrestat

Compound Description: Tolrestat is a carboxylic acid derivative aldose reductase inhibitor (ARI) [, ].

Relevance: Tolrestat serves as another comparative ARI in studies investigating the inhibitor-binding site of aldose reductase. Examining the inhibitory activity of Tolrestat alongside Zopolrestat with various mutant aldose reductase enzymes provides insights into the structural features essential for potent binding and informs the design of more effective inhibitors [, ].

FK366

Compound Description: FK366 is a commercially developed aldose reductase inhibitor (ARI) [].

Relevance: FK366 is another commercially developed ARI that, along with Zopolrestat, belongs to the group of inhibitors possessing flexible double aromatic ring systems. This structural feature is suggested to contribute to their potent inhibitory activity by allowing interactions with multiple hydrophobic sites within the aldose reductase enzyme [].

AL1576

Compound Description: AL1576 is a commercially developed aldose reductase inhibitor (ARI) [].

Relevance: AL1576 belongs to the commercially developed ARIs with a single aromatic ring system, showing reduced inhibitory activity compared to those with double aromatic ring systems, like Zopolrestat. This difference suggests that the additional ring system in compounds like Zopolrestat may enhance binding affinity through interactions with additional hydrophobic sites on the aldose reductase enzyme [].

Ponalrestat

Compound Description: Ponalrestat is a carboxylic acid derivative aldose reductase inhibitor (ARI) [, ].

Relevance: Ponalrestat, like Zopolrestat, belongs to the group of ARIs possessing flexible double aromatic ring systems, suggesting a shared mechanism for potent inhibition through interactions with multiple hydrophobic sites within the aldose reductase enzyme. Comparing their structures and activities provides valuable information for designing more effective inhibitors [, ].

Ferulic Acid

Compound Description: Ferulic acid is a naturally occurring phenolic compound with aldose reductase inhibitory activity [, ].

Relevance: Ferulic acid, alongside Zopolrestat, highlights the potential of natural compounds as aldose reductase inhibitors. Comparing their effects in preclinical models of diabetic complications provides insights into the therapeutic potential of naturally derived ARIs and expands the scope of drug discovery efforts [, ].

CP-744809

Compound Description: CP-744809 is a highly selective, orally available small molecule inhibitor of aldose reductase, showcasing efficacy in an experimental model of diabetic retinopathy [].

Relevance: CP-744809, similar to Zopolrestat, represents a highly potent and selective aldose reductase inhibitor with promising therapeutic potential. This compound demonstrates the continued interest in developing novel ARIs with improved efficacy and safety profiles for treating diabetic complications [].

3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1- phthalazineacetic acid (Compound 124)

Compound Description: This compound is a potent aldose reductase inhibitor (ARI) from a series of benzoxazole-derived analogues, designed as potential surrogates for the benzothiazole side chain found in Zopolrestat [].

Relevance: This compound belongs to a series exploring alternative heterocyclic side chains to the benzothiazole present in Zopolrestat. Its potent inhibitory activity (IC50 = 3.2 x 10-9 M) suggests that the benzoxazole group can effectively replace benzothiazole, offering valuable insights for developing structurally diverse ARIs [].

3,4-Dihydro-4-oxo-3-[[(2-fluorophenyl)-1,2,4- oxadiazol-5-yl]methyl]-1-phthalazineacetic acid (Compound 139)

Compound Description: This compound is a potent aldose reductase inhibitor (ARI) featuring a 1,2,4-oxadiazole side chain, developed as part of an effort to identify effective surrogates for the benzothiazole moiety in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 less than 1.0 x 10-8 M), demonstrates the viability of using aryl[1,2,4]oxadiazole as a replacement for the benzothiazole side chain in Zopolrestat. This discovery expands the structural diversity of potential ARIs and provides valuable insights for designing novel inhibitors [].

3-[2-[[3-(Trifluoromethyl)phenyl]amino]-2-thioxoethyl]-3,4-dihydro - 4-oxo-1-phthalazineacetic acid (Compound 195)

Compound Description: This compound incorporates a thioanilide side chain as a potential surrogate for the benzothiazole group present in Zopolrestat [].

Relevance: While highly potent in vitro (IC50 = 5.2 x 10-8 M), this compound lacked oral activity at the tested dose, emphasizing the importance of the benzothiazole moiety for both potency and in vivo efficacy. This finding underscores the complexities of structure-activity relationships in ARI design and highlights the need for careful optimization when exploring alternative side chains [].

1-[(5,7-Difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (Compound 62)

Compound Description: This compound is a potent aldose reductase inhibitor (ARI) that utilizes an indazole ring system as a replacement for the oxophthalazineacetic acid moiety found in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 = 30 nM), demonstrates the feasibility of replacing the oxophthalazineacetic acid core of Zopolrestat with alternative heterocycles while retaining potent inhibitory activity. This finding opens up avenues for exploring structurally diverse ARIs [].

[6-[[5-(Trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid (Compound 70)

Compound Description: This compound is a potent aldose reductase inhibitor (ARI) that incorporates a pyridopyridazinone ring system as a substitute for the oxophthalazineacetic acid core in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 = 2.1 nM), highlights the possibility of replacing the oxophthalazineacetic acid core of Zopolrestat with other heterocyclic systems while retaining significant inhibitory activity. This finding suggests the importance of the benzothiazole side chain for binding and emphasizes the potential for structural diversity in designing novel ARIs [].

3,4-Dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid (Compound 79)

Compound Description: This compound is a potent, orally active aldose reductase inhibitor (ARI) that uses a pyridazinone ring system as a replacement for the oxophthalazineacetic acid core found in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 = 5 nM) and oral efficacy, demonstrates that the oxophthalazineacetic acid core of Zopolrestat can be effectively replaced with other heterocyclic systems while maintaining potent inhibitory activity. This finding broadens the possibilities for designing structurally diverse ARIs [].

3,4-Dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid (Compound 82)

Compound Description: This compound is a potent, orally active aldose reductase inhibitor (ARI) that employs a pyridazinone ring system as a substitute for the oxophthalazineacetic acid core found in Zopolrestat [].

Relevance: This compound, with its potent ARI activity (IC50 = 52.2 nM) and oral efficacy, further supports the feasibility of replacing the oxophthalazineacetic acid core of Zopolrestat with alternative heterocyclic systems without compromising potent inhibitory activity. This finding highlights the potential for structural diversity in designing novel ARIs [].

2-[(4-Bromo-2-fluorophenyl)methyl]-6- fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone (Compound 41)

Compound Description: This compound represents a novel spirosuccinimide aldose reductase inhibitor (ARI) derived from the isoquinoline-1,3-dione framework. It exhibited exceptional oral potency in animal models of diabetic complications [].

Relevance: This compound, although structurally distinct from Zopolrestat, highlights the ongoing search for potent and orally active ARIs for treating diabetic complications. The discovery and development of such diverse ARIs emphasize the importance of continued research in this field [].

[2,4-Bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (Compound 75)

Compound Description: This substituted pyrrol-1-ylacetic acid derivative exhibited potent aldose reductase inhibitory activity and the ability to prevent the nonenzymatic modification of proteins from monosaccharides [].

Relevance: This compound, although structurally distinct from Zopolrestat, showcases the potential for discovering ARIs with additional biological activities relevant to diabetic complications. Its dual activity profile, combining aldose reductase inhibition with antiglycation properties, highlights the possibility of developing multi-target therapeutics for more comprehensive management of diabetic complications [].

6-(2,4-Dichlorophenylsulfonyl)-2H-pyridazin-3-one (Compound 8l)

Compound Description: This compound, a 6-phenylsulfonylpyridazin-2H-3-one derivative, displayed moderate aldose reductase inhibition both in vitro and in vivo [].

Relevance: This compound, though structurally different from Zopolrestat, belongs to a novel series of non-carboxylic acid, non-hydantoin aldose reductase inhibitors. The exploration of such diverse structural classes underscores the ongoing search for potent and selective ARIs with improved safety profiles for treating diabetic complications [].

6-Phenylsulfonylpyridazin-2H-3-one (Compound 8)

Compound Description: This compound, a 6-phenylsulfonylpyridazin-2H-3-one derivative, showed modest inhibition of aldose reductase both in vitro and in vivo [].

Relevance: This compound, though structurally different from Zopolrestat, represents an early lead compound in the development of a novel series of non-carboxylic acid, non-hydantoin aldose reductase inhibitors. This discovery highlights the continuous efforts in identifying structurally diverse ARIs with potentially improved safety and efficacy profiles [].

Classification
  • Chemical Class: Carboxylic acid derivatives
  • Drug Type: Experimental small molecule
  • DrugBank Accession Number: DB08772
  • Molecular Formula: C₁₉H₁₂F₃N₃O₃S
  • Molecular Weight: Average 419.377 g/mol .
Synthesis Analysis

Zopolrestat can be synthesized through several routes, each involving distinct chemical reactions and intermediates.

Synthesis Routes

  1. Route 1:
    • Starting Material: 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester.
    • Reagents: 2-chloroacetonitrile, potassium tert-butoxide, dimethylformamide (DMF).
    • Process: The reaction leads to the formation of an intermediate which is cyclized with 2-amino-4-(trifluoromethyl)thiophenol in refluxing ethanol. The final product is obtained after hydrolysis with potassium hydroxide in a methanol/water/tetrahydrofuran mixture.
  2. Route 2:
    • Involves the cyclization of the intermediate formed in Route 1 with 4-chloro-3-nitrobenzotrifluoride in hot DMF saturated with hydrogen sulfide.
  3. Route 3:
    • Begins with phthalazine and aqueous formaldehyde to yield another intermediate that is subsequently treated with phosphorus tribromide and potassium cyanide to form Zopolrestat.
Molecular Structure Analysis

The molecular structure of Zopolrestat features several key components that contribute to its biological activity:

  • Core Structure: The compound includes a phthalazine moiety which is essential for its interaction with aldose reductase.
  • Functional Groups: The presence of a carboxylic acid group enhances its binding affinity to the enzyme's active site.
  • Fluorine Atoms: The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability and biological activity.

Structural Data

  • X-ray Crystallography: High-resolution structures have been obtained, revealing detailed interactions between Zopolrestat and aldose reductase at atomic resolution .
Chemical Reactions Analysis

Zopolrestat participates in various chemical reactions:

  • Oxidation Reactions: It can be oxidized to form oxidative metabolites.
  • Reduction Reactions: Reduction can yield alcohol derivatives from Zopolrestat.
  • Substitution Reactions: Nucleophilic substitution can occur where functional groups are replaced by nucleophiles such as halides or amines.

These reactions produce various derivatives that may have distinct pharmacological properties or serve as intermediates in further synthetic pathways .

Mechanism of Action

Zopolrestat functions primarily by inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol via the polyol pathway. This mechanism is significant because:

  • By inhibiting this enzyme, Zopolrestat prevents excessive accumulation of sorbitol, which can lead to osmotic stress and cellular damage.
  • It selectively inhibits aldose reductase type 2 over type 1, making it a targeted therapeutic option for conditions like diabetic neuropathy and retinopathy .

The compound's action is characterized by its ability to bind tightly to the enzyme's active site, effectively blocking substrate access and subsequent enzymatic activity.

Physical and Chemical Properties Analysis

Zopolrestat exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents can influence its bioavailability and pharmacokinetics.
  • Stability: Under appropriate storage conditions, Zopolrestat remains stable, which is crucial for maintaining its efficacy during clinical applications.

Key Properties

PropertyValue
Melting PointNot specified
SolubilityVaries based on solvent
pH Stability RangeNot specified

These properties are critical for determining the compound's formulation and delivery methods in therapeutic settings .

Applications

Zopolrestat has significant potential applications in scientific research and medicine:

  1. Diabetic Complications Treatment: Its primary application lies in managing complications arising from diabetes by targeting aldose reductase activity.
  2. Research Tool: It serves as a valuable tool for studying metabolic pathways involving aldose reductase inhibition and exploring new therapeutic strategies against diabetic complications.
  3. Potential for Other Conditions: Ongoing research may reveal additional therapeutic uses beyond diabetes, particularly in conditions linked to oxidative stress and metabolic dysregulation .

Properties

CAS Number

110703-94-1

Product Name

Zopolrestat

IUPAC Name

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid

Molecular Formula

C19H12F3N3O3S

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)

InChI Key

BCSVCWVQNOXFGL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O

Synonyms

3,4-dihydro-4-oxo-3-((5-(trifluoromethyl)-2-benzothiazolyl)methyl)-1-phthalazine-acetic acid
CP 73850
CP-73850
zopolrestat

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.